2,1-Benzoxazole-7-carbaldehyde
Overview
Description
2,1-Benzoxazole-7-carbaldehyde is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring with an aldehyde functional group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,1-Benzoxazole-7-carbaldehyde typically involves the condensation of 2-aminophenol with an appropriate aldehyde under acidic or basic conditions. One common method includes the use of phosphorous oxychloride and dimethylformamide through a Vilsmeier-Haack reaction . Another approach involves the use of 2-aminophenol and aromatic aldehydes in the presence of aqueous hydrogen peroxide, ethanol, and titanium tetraisopropoxide as a catalyst .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs scalable and eco-friendly methods. For instance, microwave-assisted synthesis and the use of nanocatalysts have been explored to enhance yield and reduce reaction times . These methods are advantageous for large-scale production due to their efficiency and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2,1-Benzoxazole-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like bromine or nitrating agents under acidic conditions.
Major Products:
Oxidation: 2,1-Benzoxazole-7-carboxylic acid.
Reduction: 2,1-Benzoxazole-7-methanol.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
Scientific Research Applications
2,1-Benzoxazole-7-carbaldehyde has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2,1-Benzoxazole-7-carbaldehyde and its derivatives often involves interaction with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. For example, some benzoxazole derivatives have been shown to inhibit specific enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Benzothiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom.
Benzimidazole: Contains a nitrogen atom in place of the oxygen atom in the oxazole ring.
Indole: Features a fused benzene and pyrrole ring system.
Uniqueness: 2,1-Benzoxazole-7-carbaldehyde is unique due to its specific functionalization at the 7th position, which allows for targeted chemical modifications and the exploration of diverse biological activities. Its structural features enable it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
2,1-benzoxazole-7-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-4-6-2-1-3-7-5-11-9-8(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUFIVNLOSPUFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CON=C2C(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618169 | |
Record name | 2,1-Benzoxazole-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107096-60-6 | |
Record name | 2,1-Benzoxazole-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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